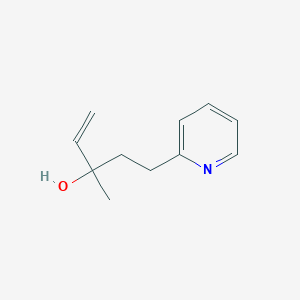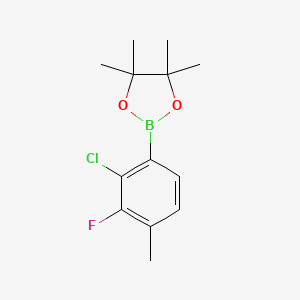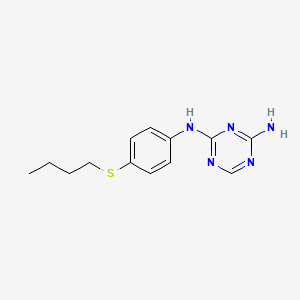![molecular formula C16H16Cl2O3S B14017355 2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol CAS No. 63988-90-9](/img/structure/B14017355.png)
2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- is a complex organic compound characterized by the presence of phenol, dichloro, and sulfonyl groups. This compound is notable for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- typically involves multiple steps. One common method starts with the chlorination of phenol to introduce the dichloro groups. This is followed by the sulfonylation reaction, where the sulfonyl group is introduced using a sulfonyl chloride reagent. The final step involves the methylation of the compound to achieve the desired structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Common reagents used in the industrial synthesis include chlorinating agents, sulfonyl chlorides, and methylating agents.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichloro groups enhance the compound’s reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,4-dichloro-6-methyl-
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
Uniqueness
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- is unique due to the presence of the sulfonyl group attached to a trimethylphenyl moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other dichlorophenols.
Eigenschaften
CAS-Nummer |
63988-90-9 |
|---|---|
Molekularformel |
C16H16Cl2O3S |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
2,4-dichloro-6-[(2,4,6-trimethylphenyl)sulfonylmethyl]phenol |
InChI |
InChI=1S/C16H16Cl2O3S/c1-9-4-10(2)16(11(3)5-9)22(20,21)8-12-6-13(17)7-14(18)15(12)19/h4-7,19H,8H2,1-3H3 |
InChI-Schlüssel |
HNQCNXWWWLSZKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)CC2=C(C(=CC(=C2)Cl)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)

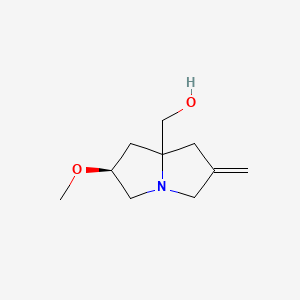
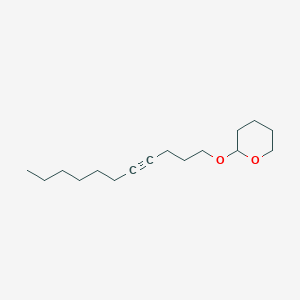
![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
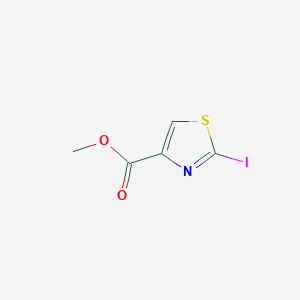
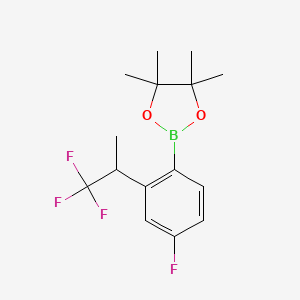
![4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B14017298.png)
